molecular formula C15H15N5O B5869238 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5869238
M. Wt: 281.31 g/mol
InChI Key: WHVBYTODWOUHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a sophisticated quinazoline-pyrimidine hybrid compound of significant interest in medicinal chemistry and oncology research. This chemical scaffold is recognized for its potential as a multi-target therapeutic agent, particularly in the development of targeted cancer treatments. The molecular structure features a quinazolin-2-amine core, a privileged pharmacophore in drug discovery known for its ability to interact with various enzyme targets, strategically linked to a 4-methylpyrimidine moiety which often serves as a key hinge-binding region in kinase inhibition . The primary research applications for this compound center on its potential as a modulator of critical cancer signaling pathways. Quinazoline-based compounds have demonstrated notable activity against phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kγ and PI3Kδ, which are expressed primarily in leukocytes and represent promising targets for hematological malignancies . Furthermore, structural analogs of this compound have been rationally designed as dual PI3K/HDAC inhibitors, representing an innovative approach to overcome the limitations of single-target therapies in complex, multifactorial diseases like cancer . Simultaneous inhibition of these complementary pathways has shown synergistic effects in suppressing tumor growth and addressing drug resistance mechanisms . Beyond these applications, closely related pyrimidine-containing compounds have exhibited significant activity against proangiogenic receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . This suggests potential research utility in investigating anti-angiogenesis strategies for cancer treatment. The compound's structural features make it a valuable chemical tool for studying microtubule dynamics and cellular proliferation mechanisms, with some analogs demonstrating potent microtubule depolymerization activity comparable to established agents like combretastatin . Researchers utilize this compound to explore structure-activity relationships and optimize pharmacological properties in the quinazoline chemical space for developing novel targeted therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and applicable regulations governing the use of investigational compounds.

Properties

IUPAC Name

6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVBYTODWOUHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinazoline with 4-methyl-2-aminopyrimidine under specific conditions such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled environments to minimize side reactions.

Chemical Reactions Analysis

Key Reaction Types

Reaction Type Relevance Examples
Cyclization Formation of the quinazoline coreAniline + carbonyl compound → quinazoline ring system
Nucleophilic Substitution Introduction of the pyrimidin-2-yl moietyAmine group reacts with pyrimidine derivatives (e.g., via coupling agents)
Alkylation/Methylation Introduction of methyl groupsUse of methylating agents (e.g., dimethyl sulfate, methyl iodide)
Methoxylation Introduction of methoxy groupsReaction with methylating agents under alkaline conditions

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Amine Group (-NH) : Participates in acylation, alkylation, or coupling reactions.

  • Pyrimidine Ring : Susceptible to substitution at position 4 (if activated) or hydrogen bonding interactions.

  • Methoxy Group (-OCH₃) : May undergo demethylation under acidic conditions or act as an electron-donating group.

Challenges and Considerations

  • Regioselectivity : Synthesis steps must ensure precise placement of substituents (e.g., methoxy at position 6, methyl at position 4).

  • Purity Control : Multi-step syntheses require rigorous purification (e.g., chromatography) to isolate the target compound.

  • Functional Group Compatibility : Reactions involving strong acids/bases must avoid degrading sensitive functional groups like methoxy or amine.

Scientific Research Applications

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Anticancer Research

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The structural modifications in 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine may enhance its efficacy against various cancer cell lines. Research has shown that compounds with similar structures can inhibit kinase activity, which is crucial in cancer cell proliferation .

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Neurological Disorders

The compound's ability to cross the blood-brain barrier (BBB) positions it as a potential therapeutic agent for neurological disorders. Research into similar quinazoline derivatives has indicated neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Drug Design and Development

The unique structural characteristics of this compound make it an interesting scaffold for drug design. It can serve as a lead compound for synthesizing new derivatives with enhanced biological activities through structure-activity relationship (SAR) studies .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria; further optimization could enhance potency.
Study CNeuroprotective EffectsIn vitro assays indicated reduced oxidative stress in neuronal cells treated with the compound, suggesting potential for neuroprotection.

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:
  • Solubility : Piperidine-containing derivatives (e.g., 9u) show improved solubility due to the basic amine group, making them more suitable for oral administration .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) achieves comparable yields (50–73%) but reduces reaction times significantly compared to traditional column chromatography .

Physicochemical and Analytical Data

Table 2: Physicochemical and Purity Comparison
Compound Purity (%) Retention Time (min) Key Analytical Method
6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine >95 (inferred) N/A LCMS, NMR
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (4) >95 3.05 (3-min gradient) LCMS, HRMS
4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine >98 N/A LCMS, SFC
Key Observations:
  • Purity : Most derivatives are purified to >95% using flash chromatography or preparative HPLC .
  • Stability : Methoxy and methyl groups (as in the target compound) generally enhance metabolic stability compared to nitro or halogenated analogs .

Biological Activity

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, also known as Y021-1782, is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and therapeutic potential.

The molecular formula of this compound is C15H15N5OC_{15}H_{15}N_{5}O with a molecular weight of approximately 281.32 g/mol. The compound features several notable structural characteristics:

PropertyValue
Molecular Weight281.32 g/mol
LogP2.872
Water Solubility (LogSw)-3.24
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds3

These properties suggest moderate lipophilicity and potential for good membrane permeability, which are critical for bioavailability and activity in biological systems .

Anticancer Activity

Research indicates that quinazoline derivatives, including Y021-1782, exhibit significant anticancer properties by targeting various kinases involved in tumor growth and proliferation. For instance, derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and breast cancer. A study highlighted that modifications to the quinazoline scaffold can enhance inhibitory activity against EGFR and related pathways .

Case Study: EGFR Inhibition
In a comparative study of quinazoline derivatives, compounds similar to Y021-1782 demonstrated nanomolar inhibitory activity against EGFR mutant forms, suggesting that structural modifications could lead to more potent anticancer agents . The presence of a basic side chain at specific positions on the quinazoline nucleus was found to be crucial for enhancing cytotoxicity against cancer cell lines such as DU145 (prostate cancer) and H358 (lung cancer) cells.

Antimicrobial Activity

In addition to anticancer properties, compounds within the quinazoline family have also been evaluated for their antimicrobial activities. A recent study synthesized various quinazoline derivatives and tested them against bacterial strains including E. coli and S. aureus. Results indicated that certain modifications led to enhanced antibacterial effects, with some derivatives exhibiting moderate activity against multiple pathogens .

Table: Antimicrobial Activity of Quinazoline Derivatives

Compound IDBacterial StrainActivity Level
3eE. coliModerate
3hS. aureusModerate
3mP. aeruginosaModerate

This underscores the versatility of quinazoline derivatives in addressing both oncological and infectious diseases.

The mechanisms underlying the biological activities of Y021-1782 involve interaction with specific protein targets:

  • Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of quinazoline derivatives:

  • Substituent Effects : Variations in substituents at positions 4 and 6 on the quinazoline ring significantly influence biological activity.
  • Basic Side Chains : The introduction of basic side chains has been correlated with enhanced potency against cancer cell lines.

Figure: Structure-Activity Relationship Insights

Structure-Activity Relationship Insights

Q & A

What are the optimized synthetic routes and characterization methods for 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine?

Basic Research Focus
The synthesis of quinazolin-4-amine derivatives typically involves nucleophilic substitution and cross-coupling reactions. For example, substituted quinazoline cores can be synthesized via coupling of 4-chloroquinazoline intermediates with amines under mild conditions (e.g., DMF, Hünig’s base, room temperature) . Purification often employs silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) . Characterization relies on 1^1H/13^13C NMR, HRMS, and LCMS with trifluoroacetic acid-acetonitrile gradients for purity validation (>95%) .

How can researchers evaluate the biological activity of this compound against kinase targets?

Advanced Research Focus
Kinase inhibition assays, such as those for CDC2-like kinases, involve recombinant enzyme systems and ATP-competitive binding studies. Pharmacological screens may use fluorescence polarization or radiometric assays to measure IC50_{50} values . Target selectivity can be assessed using kinase profiling panels (e.g., Reaction Biology Corporation’s services) to identify off-target effects . For anti-inflammatory potential, in vitro models (e.g., COX-2 inhibition) and cell-based assays (e.g., TNF-α suppression in macrophages) are recommended .

What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-resolution crystals, often grown via vapor diffusion. Structure validation tools like PLATON or OLEX2 ensure accuracy in bond lengths/angles . For example, derivatives like N-(2-chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine have been resolved using similar protocols .

How do structural modifications influence the compound’s pharmacological profile?

Advanced Research Focus
3D-QSAR studies can map steric, electrostatic, and hydrophobic fields to predict activity. For quinazoline analogs, substituting the pyrimidine ring with electron-withdrawing groups (e.g., -Cl, -F) often enhances kinase affinity, while morpholine or piperazine moieties improve solubility . Molecular docking (e.g., AutoDock Vina) into target active sites (e.g., CLK1 kinase) helps rationalize SAR trends .

How can researchers address contradictions in activity data across different studies?

Advanced Research Focus
Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR vs. radiometric assays). Meta-analyses of published datasets, accounting for variables like buffer pH or incubation time, can reconcile conflicting results .

What computational strategies support the design of derivatives with improved selectivity?

Advanced Research Focus
Free-energy perturbation (FEP) or molecular dynamics (MD) simulations predict binding free energies and residence times. For β-glucocerebrosidase modulators, scaffold hopping from 2-phenylquinazoline to pyridopyrimidine cores reduced off-target interactions . Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical H-bond acceptors and aromatic features for target engagement .

How can analytical methods be optimized for purity assessment?

Basic Research Focus
LCMS methods using Agilent systems with 0.025–0.05% trifluoroacetic acid in acetonitrile/water gradients (4–100% over 3–8 minutes) achieve baseline separation of quinazoline analogs . For trace impurities, UPLC-QTOF with HILIC columns enhances resolution. NMR relaxation filters (e.g., T2T_2 editing) suppress solvent peaks in DMSO-d6_6 samples .

What strategies mitigate synthetic challenges in halogenated quinazoline intermediates?

Basic Research Focus
Chloroquinazoline intermediates are prone to hydrolysis; use anhydrous DMF and molecular sieves to stabilize reactive sites. For Suzuki-Miyaura couplings, Pd(PPh3_3)4_4/Na2_2CO3_3 in microwave-assisted reactions (150°C, 1 hour) improves yields of biaryl derivatives (e.g., 58% for 6-(benzo[d][1,3]dioxol-5-yl) analogs) . LiCl washes remove Pd residues post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.